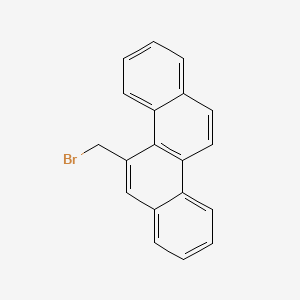
diundecyl (2R,3R)-2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diundecyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with undecanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques, such as chromatography, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Diundecyl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diols or primary alcohols.
Substitution: Formation of amides or ethers.
Scientific Research Applications
Diundecyl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and plasticizers .
Mechanism of Action
The mechanism of action of diundecyl (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect metabolic pathways related to energy production, redox balance, and cellular signaling
Comparison with Similar Compounds
Similar Compounds
- Dinonyl (2R,3R)-2,3-dihydroxybutanedioate
- Didecyl (2R,3R)-2,3-dihydroxybutanedioate
- Dihexyl (2R,3R)-2,3-dihydroxybutanedioate
Properties
| 82052-72-0 | |
Molecular Formula |
C26H50O6 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
diundecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C26H50O6/c1-3-5-7-9-11-13-15-17-19-21-31-25(29)23(27)24(28)26(30)32-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22H2,1-2H3/t23-,24-/m1/s1 |
InChI Key |
LHSWFZXFEUMUJI-DNQXCXABSA-N |
Isomeric SMILES |
CCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


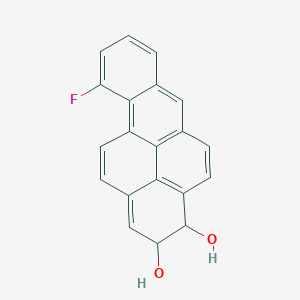
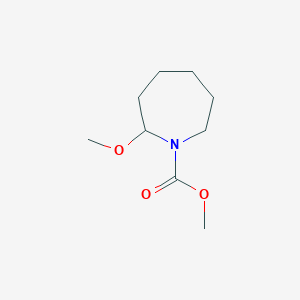
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/no-structure.png)
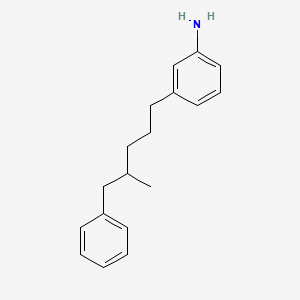
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
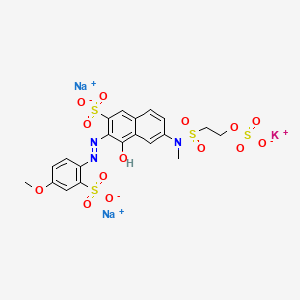
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
